1-(4-Methoxybenzyl)piperidin-3-amine
Description
1-(4-Methoxybenzyl)piperidin-3-amine is a piperidine derivative featuring a 4-methoxybenzyl substituent at the nitrogen atom of the piperidine ring and an amine group at the 3-position. Its hydrochloride salt form (C₁₃H₂₁ClN₂O) has a molecular weight of 256.77 g/mol and is available under CAS numbers 1353945-93-3 and 1353980-07-0 . The compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing antitumor agents. For instance, it is used to develop indole derivatives with pyrazole moieties that exhibit tumor cell-growth inhibition in vitro .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]piperidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-16-13-6-4-11(5-7-13)9-15-8-2-3-12(14)10-15/h4-7,12H,2-3,8-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMGSIVSAWHALC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCC(C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701256411 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-3-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701256411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956722-46-6 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-3-piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956722-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-3-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701256411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The 4-methoxy group (electron-donating) in the target compound contrasts with electron-withdrawing substituents (Cl, F) in analogues, influencing electronic distribution and target interactions .
- Solubility and Stability : Salt forms (hydrochloride, sulfate) improve aqueous solubility, critical for drug delivery . Fluorinated analogues may exhibit better metabolic stability due to resistance to oxidative degradation .
Piperidine Ring Modifications
Key Observations :
- Heterocyclic Additions : Pyrimidine or pyrazole substituents (e.g., 1780216-65-0) expand applications in kinase or enzyme inhibition .
Piperazine vs. Piperidine Derivatives
Key Observations :
- Basicity : Piperidine derivatives generally exhibit higher basicity than piperazine analogues, affecting ionization and bioavailability .
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